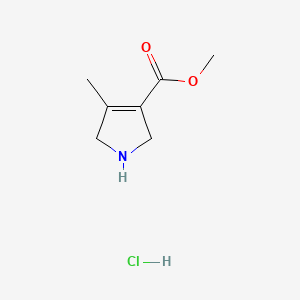
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride typically involves the cyclization of glycine-derived enamino amides. One common method includes the use of α-amino ynones and three-component reactions involving 2,3-diketo esters, amines, and ketones . Another approach is the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using β-enaminones as precursors. The oxidative cyclization of β-enaminones, which involves a rearrangement step after ring formation, is a well-studied approach . This method can be performed in a one-pot variant starting from β-ketoamides .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolin-4-ones.
Reduction: Reduction reactions can convert the compound into different pyrrole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, copper (II) catalysts, and various oxidizing agents . Reaction conditions often involve refluxing in ethanol or other solvents, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include pyrrolin-4-ones, substituted pyrroles, and other pyrrole derivatives .
Applications De Recherche Scientifique
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mécanisme D'action
The mechanism of action of methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes like HIV-1 protease, which is crucial for the replication of the virus . It may also interact with other molecular targets, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core structure and is also studied for its biological activities.
Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate: This compound has a similar structure but with additional pyridine rings, which may confer different properties.
Uniqueness
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
137569-72-3 |
|---|---|
Formule moléculaire |
C7H12ClNO2 |
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h8H,3-4H2,1-2H3;1H |
Clé InChI |
GGYCZNVIUXSINI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CNC1)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


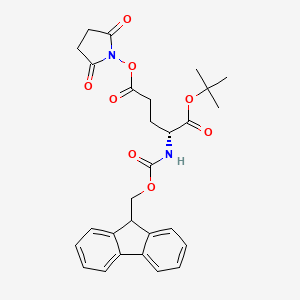
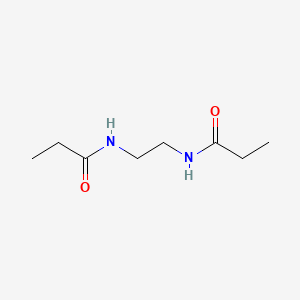
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
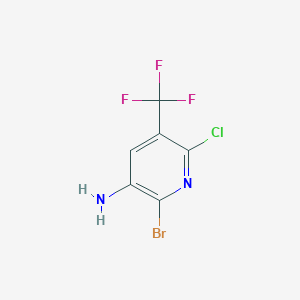
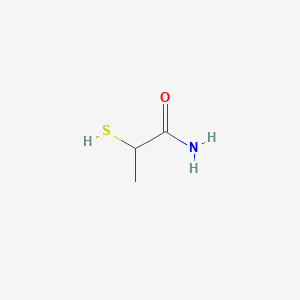
![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
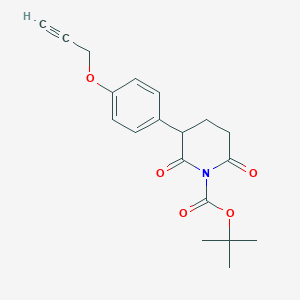
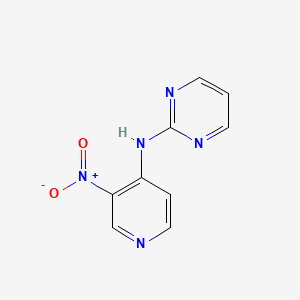
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)
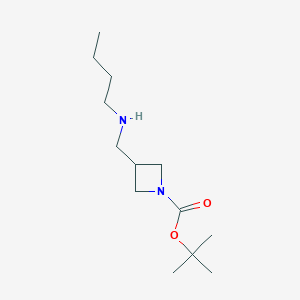
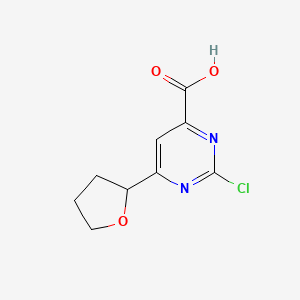
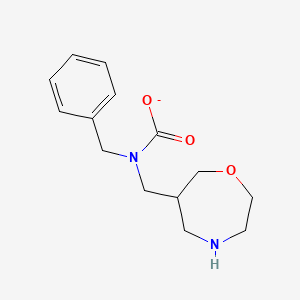
![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)
